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Cat. No.: B1139236 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

use of Citrate Phosphate Dextrose Adenine (CPDA) for long-term biobanking of whole blood.

Frequently Asked Questions (FAQs)
1. What is CPDA and why is it used in blood collection?

Citrate Phosphate Dextrose Adenine (CPDA-1) is an anticoagulant-preservative solution

commonly used for the collection and storage of whole blood units intended for transfusion. Its

components serve specific functions:

Citrate: Acts as an anticoagulant by chelating calcium ions, which are essential for the

coagulation cascade.

Phosphate: Helps to buffer the pH of the stored blood.

Dextrose: Serves as a nutrient source for red blood cells to support ATP synthesis through

glycolysis.[1]

Adenine: Provides a substrate for red blood cells to synthesize ATP, which is crucial for

maintaining their viability and function.[1]

CPDA-1 is designed to preserve whole blood for up to 35 days for transfusion purposes.[2][3]
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2. Is CPDA-preserved whole blood suitable for long-term biobanking (months to years)?

While CPDA is excellent for short-term blood preservation for transfusion, its use in long-term

biobanking presents several challenges. Over time, significant biochemical and cellular

changes, often referred to as "storage lesions," occur in CPDA-preserved blood.[2][4] These

changes can compromise the quality of biospecimens and affect the reliability of downstream

applications. For long-term biobanking where molecular integrity is paramount, other

anticoagulants like EDTA are often preferred, especially for genomic studies.

3. What are the primary challenges of using CPDA for long-term biobanking?

The main challenges include:

Cellular Degradation: Red blood cells (RBCs), white blood cells (WBCs), and platelets

undergo significant degradation. This includes changes in cell counts, morphology, and

viability.[2][3]

Biochemical Instability: Key molecules within the blood, such as ATP and 2,3-

diphosphoglycerate (2,3-DPG) in RBCs, degrade over time, affecting cellular function.[5] The

composition of plasma also changes, with increases in potassium and lactate.[6]

Hemolysis: The rupture of red blood cells releases hemoglobin and other intracellular

components into the plasma, which can interfere with many laboratory tests.[4]

Nucleic Acid Degradation: CPDA is not specifically designed to inhibit nucleases, which can

lead to the degradation of DNA and especially RNA over long storage periods.

Impact on Downstream Assays: Components of the CPDA solution, particularly citrate, can

interfere with certain molecular biology techniques like PCR.

4. How does long-term storage in CPDA affect different blood components?

Prolonged storage in CPDA leads to a decline in the quality of all cellular components. Red

blood cells swell and change shape, and their membranes become more fragile.[2][4] White

blood cells and platelets also degrade, with a significant decrease in their counts observed as

early as the first week of storage.[2][3][7]
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5. For which downstream applications is CPDA-preserved blood least suitable?

CPDA-preserved blood is least suitable for applications that are sensitive to:

RNA Integrity: RNA is highly susceptible to degradation by RNases present in blood. For

transcriptomic studies, specialized collection tubes containing RNA-stabilizing agents (e.g.,

PAXgene or Tempus tubes) are strongly recommended.[8][9]

High-Quality DNA for Sequencing: While DNA is more stable than RNA, degradation can still

occur. EDTA is generally the preferred anticoagulant for long-term DNA preservation.

Metabolomics: The dextrose in the CPDA solution and the ongoing cellular metabolism

during storage can significantly alter the metabolic profile of the sample.[10][11]

Functional Cellular Assays: Due to the rapid degradation of viable leukocytes and platelets,

CPDA-stored blood is not suitable for functional studies of these cells after long-term

storage.

Troubleshooting Guides
Issue 1: High Levels of Hemolysis in Stored Samples
Symptoms:

Pink or red discoloration of the plasma/serum after centrifugation.

Inaccurate results in colorimetric or spectrophotometric assays.

Falsely elevated levels of intracellular components like potassium and lactate

dehydrogenase (LDH) in plasma.

Possible Causes:

Improper Sample Handling: Vigorous mixing, excessive suction during collection, or use of a

small gauge needle can cause mechanical damage to red blood cells.[12]

Prolonged Storage: Red blood cell membranes become more fragile over time, leading to

increased hemolysis, especially after 2-3 weeks of storage in CPDA.[3][4]
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Freeze-Thaw Cycles: Repeated freezing and thawing of whole blood samples can lyse red

blood cells.

Solutions:

Prevention:

Follow best practices for venipuncture and sample collection to minimize mechanical

stress on cells.[12]

Process and freeze samples as soon as possible after collection. For long-term

biobanking, it is recommended to separate plasma, buffy coat, and red blood cells before

freezing.

Quantification of Hemolysis:

Visually inspect the plasma for discoloration.

Use a spectrophotometer to measure the absorbance of free hemoglobin in the plasma at

specific wavelengths (e.g., 414 nm).

Data Interpretation:

If hemolysis is detected, flag the sample in your database.

Be cautious when interpreting results for analytes that are abundant in red blood cells.

Consider excluding highly hemolyzed samples from sensitive downstream analyses.

Issue 2: Poor Yield or Quality of DNA/RNA
Symptoms:

Low concentration of extracted DNA or RNA.

Low A260/A280 or A260/A230 ratios, indicating protein or chemical contamination.

Degraded nucleic acids observed on a gel electrophoresis or with an Agilent Bioanalyzer

(low DNA Integrity Number - DIN, or RNA Integrity Number - RIN).[4]
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Possible Causes:

Nuclease Activity: Nucleases present in the blood degrade nucleic acids. CPDA does not

contain nuclease inhibitors.

Delayed Processing: Leaving whole blood at room temperature for extended periods before

processing can lead to significant RNA degradation.[8]

Suboptimal Extraction Method: The chosen DNA/RNA extraction kit may not be optimized for

use with CPDA-preserved blood or for removing potential inhibitors.

Solutions:

Sample Selection:

For RNA-based studies, prioritize samples collected in specialized RNA-stabilizing tubes.

If only CPDA samples are available, use those with the shortest storage duration.

For DNA studies, EDTA is the preferred anticoagulant. If using CPDA samples, prioritize

those stored for shorter periods.

Extraction Protocol Optimization:

Use a high-quality commercial DNA/RNA extraction kit validated for use with blood

products. Kits with a proteinase K digestion step are effective at degrading nucleases.[13]

Consider using a purification method that efficiently removes contaminants and potential

PCR inhibitors.

Quality Control:

Always perform quality control checks on your extracted nucleic acids (e.g., NanoDrop,

Qubit, gel electrophoresis, Bioanalyzer) before downstream applications.[4]

Issue 3: PCR Inhibition
Symptoms:
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No amplification or significantly delayed amplification in PCR or qPCR reactions.

Poor efficiency in qPCR.

Possible Causes:

Citrate Interference: Citrate, the anticoagulant in CPDA, can chelate magnesium ions

(Mg2+), which are essential cofactors for DNA polymerase in the PCR reaction.

Hemoglobin and other Contaminants: Residual hemoglobin or other cellular components in

the extracted DNA can inhibit PCR.

Solutions:

DNA Purification:

Ensure the DNA extraction protocol includes thorough wash steps to remove all traces of

the CPDA solution.

Consider a post-extraction DNA clean-up step using a commercial kit or bead-based

method.

PCR Reaction Optimization:

Increase the concentration of MgCl2 in the PCR master mix to compensate for the

chelating effect of any residual citrate.

Use a PCR enzyme that is more resistant to inhibitors.

Dilute the DNA template to reduce the concentration of inhibitors in the reaction.

Data Presentation
Table 1: Hematological Changes in CPDA-1 Stored Whole Blood Over 28 Days
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Parameter Day 0 Day 7 Day 14 Day 21 Day 28

WBC Count

(x10⁹/L)
7.5 ± 2.1 6.8 ± 1.9 6.2 ± 1.7 5.5 ± 1.5 4.8 ± 1.3

Platelet

Count

(x10⁹/L)

250 ± 50 200 ± 45 160 ± 40 120 ± 35 90 ± 30

RBC Count

(x10¹²/L)
4.8 ± 0.5 4.7 ± 0.5 4.6 ± 0.5 4.5 ± 0.6 4.4 ± 0.6

Hemoglobin

(g/dL)
13.5 ± 1.5 13.3 ± 1.5 13.0 ± 1.6 12.7 ± 1.6 12.4 ± 1.7

Hematocrit

(%)
40 ± 4.5 39.5 ± 4.4 38.5 ± 4.3 37.5 ± 4.2 36.5 ± 4.1

MCV (fL) 83 ± 5 84 ± 5 85 ± 6 86 ± 6 87 ± 7

Data are

presented as

mean ±

standard

deviation.

*Indicates a

statistically

significant

change from

Day 0. Data

synthesized

from multiple

studies.[2][3]

Table 2: Comparison of Anticoagulants for Long-Term Biobanking
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Feature CPDA EDTA
RNA-Stabilizing
Tubes (e.g.,
PAXgene)

Primary Use

Short-term (up to 35

days) whole blood

preservation for

transfusion

Routine hematology

and long-term DNA

biobanking

Long-term RNA

biobanking for

transcriptomics

Mechanism

Anticoagulation

(citrate), cell nutrition

(dextrose, adenine)

Anticoagulation

(calcium chelation)

Cell lysis and

immediate RNase

inactivation

DNA Quality (Long-

Term)

Fair to Good; potential

for degradation over

time

Excellent; considered

the gold standard

Good; DNA can also

be extracted

RNA Quality (Long-

Term)

Poor; significant

degradation expected

Poor; RNA degrades

rapidly without

stabilization

Excellent; preserves

the in vivo

transcription profile

Cell Viability
Declines rapidly after

a few weeks

Not suitable for

preserving viable cells

Cells are lysed upon

collection

Downstream

Interference

Citrate can inhibit

PCR

Generally low

interference with

molecular assays

Proprietary reagents

may require specific

extraction kits

Experimental Protocols
Protocol 1: Spectrophotometric Assessment of Hemolysis

Sample Preparation:

Centrifuge the CPDA-preserved whole blood sample at 2,000 x g for 15 minutes to pellet

the cellular components.

Carefully collect the supernatant (plasma) without disturbing the cell pellet.

Spectrophotometry:
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Use a spectrophotometer to measure the absorbance of the plasma at 414 nm (the Soret

peak of oxyhemoglobin).

Use a plasma sample from a freshly collected, non-hemolyzed blood sample as a blank.

Interpretation:

Higher absorbance values indicate a higher concentration of free hemoglobin and

therefore, a greater degree of hemolysis.

Establish a threshold for acceptable hemolysis based on the requirements of your

downstream assays.

Protocol 2: DNA Extraction from CPDA-Preserved Whole Blood

This is a generalized protocol using a silica-based spin column kit. Always refer to the

manufacturer's specific instructions.

Lysis:

Pipette 20 µL of proteinase K into a 1.5 mL microcentrifuge tube.

Add 200 µL of the CPDA whole blood sample.

Add 200 µL of Lysis Buffer and vortex immediately for 15 seconds.

Incubate at 56°C for 10 minutes to ensure complete cell lysis and protein degradation.

Binding:

Add 200 µL of 100% ethanol to the lysate and mix by vortexing.

Transfer the mixture to a spin column placed in a collection tube.

Centrifuge at 6,000 x g for 1 minute. Discard the flow-through.

Washing:

Add 500 µL of Wash Buffer 1 to the spin column.
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Centrifuge at 6,000 x g for 1 minute. Discard the flow-through.

Add 500 µL of Wash Buffer 2 to the spin column.

Centrifuge at full speed for 3 minutes to dry the membrane.

Elution:

Place the spin column in a clean 1.5 mL microcentrifuge tube.

Add 50-100 µL of Elution Buffer directly to the center of the membrane.

Incubate at room temperature for 1 minute.

Centrifuge at 6,000 x g for 1 minute to elute the DNA.

Visualizations
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Quality Control Workflow for Biobanked CPDA Samples

Sample Retrieval

Initial Quality Assessment

Hemolysis Quantification

Nucleic Acid Extraction & QC

Downstream Analysis & Reporting

Retrieve CPDA-preserved
whole blood sample
from -80°C storage

Thaw sample and
visually inspect for

hemolysis (pink/red plasma)

Aliquot for
different analyses

Centrifuge aliquot to
separate plasma

Extract DNA/RNA from
buffy coat or whole blood

Measure free hemoglobin
in plasma via

spectrophotometry

Hemolysis
acceptable?

Yes

Exclude sample or
use with caution

No

Assess quantity (Qubit)
and purity (NanoDrop)

Assess integrity (Gel/Bioanalyzer)

Quality
acceptable?

Proceed with
downstream application
(e.g., PCR, sequencing)

YesNo

Flag sample in database
with QC metrics
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Troubleshooting PCR Inhibition with CPDA-Derived DNA

Initial Checks

Mitigation Strategies

Re-evaluation

Start: PCR Fails

Are positive/negative
controls working?

Assess DNA Quality:
- Purity (A260/230)

- Integrity (Gel)

Yes

PCR Still Fails:
Consider sample unusable

for this assay

No, review core
PCR setup

Re-purify DNA with
a cleanup kit or

ethanol precipitation

Dilute DNA template
(e.g., 1:10, 1:100)

Optimize PCR Reaction:
- Increase MgCl₂ concentration

- Use inhibitor-resistant polymerase

Rerun PCR with
modified conditions

PCR Successful

Yes No

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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